Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazinecarboxamide group attached to a 2-chlorophenylmethylene moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- typically involves the reaction of hydrazinecarboxamide with 2-chlorobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions may yield hydrazine derivatives or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- depend on the specific reaction type. For example, oxidation may yield chlorinated oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in a wide range of substituted hydrazinecarboxamides.
Scientific Research Applications
Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- has numerous scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- involves its interaction with molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]-N-(2,4-dimethylphenyl): A similar compound with additional methyl groups, which may alter its chemical and biological properties.
Hydrazinecarboxamide, N-(3-chlorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)methylene]: Another related compound with a different substituent, affecting its reactivity and applications.
Uniqueness
Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its combination of a hydrazinecarboxamide group with a 2-chlorophenylmethylene moiety makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
5315-85-5 |
---|---|
Molecular Formula |
C8H8ClN3O |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
[(2-chlorophenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H8ClN3O/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h1-5H,(H3,10,12,13) |
InChI Key |
UCORKYYVARLZQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.